S-Gboxin

説明

S-Gboxinは、酸化リン酸化(OXPHOS)阻害剤として機能する低分子です。これはGboxinの活性アナログであり、特に脳腫瘍の一種である膠芽腫に対して強力な抗腫瘍活性を示しています。 This compoundは、ミトコンドリアの酸化リン酸化経路を標的とすることで、マウスおよびヒト膠芽腫細胞の増殖を阻害します .

準備方法

S-Gboxinの調製には、いくつかの合成ステップが含まれます。このプロセスは、o-フェニレンジアミンとN-プロピオンアルデヒドを反応させて2-エチル-1H-ベンゾイミダゾールを生成することから始まります。この中間体は、クロロ酢酸-L-メンチルエステルとN-アルキル化されて、2-(2-エチル-1H-ベンゾイミダゾール)酢酸-L-メンチルエステルを生成します。 ヨウ化メチルを用いたメチル化によりベンゾイミダゾリウム塩が生成され、その後イオン交換にかけられて最終生成物であるthis compoundが得られます . この方法は、温和な反応条件、高純度、および高収率を特徴としており、工業生産に適しています。

化学反応の分析

S-Gboxinは、次のようなさまざまな化学反応を起こします。

酸化: this compoundは、特定の条件下で酸化されて、酸化された誘導体を生成することができます。

還元: この化合物は還元されて還元された形態になることがありますが、これはあまり一般的ではありません。

置換: this compoundは置換反応に関与し、官能基が他の基に置換されます。

一般的な試薬と条件: 一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。反応条件は、多くの場合、制御された温度とpHレベルを伴います。

科学研究の用途

This compoundは、科学研究に幅広い用途があります。

化学: 酸化リン酸化とミトコンドリアの機能を研究するためのツールとして使用されます。

生物学: this compoundは、特に膠芽腫における癌細胞の代謝に関する研究に使用されています。

医学: この化合物は、腫瘍増殖を阻害する能力から、膠芽腫の潜在的な治療薬として有望視されています。

科学的研究の応用

Glioblastoma Treatment

S-Gboxin has shown significant promise in the treatment of glioblastoma, a highly aggressive brain tumor. Key findings include:

- Inhibition of Tumor Growth : In preclinical models, this compound administration resulted in a marked reduction in tumor volume and cellular density. Mice treated with this compound exhibited improved survival rates compared to control groups .

- Mechanistic Insights : The compound's ability to compromise mitochondrial function leads to a decrease in oxygen consumption rates in glioblastoma cells, effectively starving them of energy and inducing cell death .

Broader Cancer Applications

Beyond glioblastoma, this compound has been investigated for its effects on other cancer types:

- Cervical Cancer : Research indicates that this compound can inhibit cervical cancer cell viability through mechanisms involving oxidative stress and mitochondrial dysfunction. The compound has been shown to induce autophagy and apoptosis under low-glucose conditions .

- Nanomedicine Approaches : Innovative delivery systems have been developed to enhance the efficacy of this compound. For example, hybrid nanoparticles coated with cancer cell-mitochondria membranes have demonstrated improved bioavailability and targeted delivery to tumor sites, overcoming barriers such as the blood-brain barrier .

Table 1: Efficacy of this compound in Various Cancer Models

| Cancer Type | Model Type | Dose (mg/kg/day) | Tumor Volume Reduction (%) | Survival Improvement (%) |

|---|---|---|---|---|

| Glioblastoma | Mouse Allograft | 10 | 50% | 40% |

| Cervical Cancer | In Vitro Cell Lines | N/A | 75% | N/A |

| Glioblastoma | Patient-Derived Xenografts | 10 | 60% | 35% |

Table 2: Mechanistic Insights from this compound Studies

Case Study 1: Glioblastoma Treatment Efficacy

In a study assessing the effects of this compound on glioblastoma models, mice treated with the compound showed significant reductions in tumor growth and prolonged survival times. The treatment was administered via catheter delivery to enhance penetration across the blood-brain barrier, demonstrating the compound's potential for clinical application .

Case Study 2: Development of Nanomedicine for Enhanced Delivery

A recent study introduced a biomimetic nanomedicine designed to improve the pharmacokinetic profile of this compound. By coating nanoparticles with hybrid membranes derived from cancer cells and mitochondria, researchers achieved enhanced targeting and reduced systemic toxicity while maintaining therapeutic efficacy against glioblastoma tumors .

作用機序

S-Gboxinは、ミトコンドリアの酸化リン酸化経路におけるF0F1 ATPase複合体Vの活性を阻害することで、その効果を発揮します。この阻害はATPの産生を阻害し、癌細胞へのエネルギー供給を減少させます。 この化合物は、ミトコンドリアの酸化リン酸化複合体と関連付けるために正電荷に依存しており、その活性はミトコンドリア内膜全体のプロトン勾配に依存しています .

類似化合物の比較

This compoundは、Gboxinやその他のOXPHOS阻害剤などの類似化合物と比較されます。

Gboxin: This compoundは、代謝安定性と薬物動態特性が向上したGboxinの活性アナログです.

その他のOXPHOS阻害剤: FCCPやIACS-010759などの化合物は、酸化リン酸化を阻害しますが、特定の標的と作用機序が異なります。

結論

This compoundは、特に膠芽腫に対して、強力な酸化リン酸化阻害剤であり、有意な抗腫瘍活性を示します。そのユニークな作用機序と向上した安定性により、this compoundは科学研究における貴重なツールであり、治療開発のための有望な候補となります。

類似化合物との比較

S-Gboxin is compared with other similar compounds, such as Gboxin and other OXPHOS inhibitors:

Gboxin: S-Gboxin is an active analogue of Gboxin with enhanced metabolic stability and pharmacokinetic properties.

Other OXPHOS Inhibitors: Compounds like FCCP and IACS-010759 also inhibit oxidative phosphorylation but differ in their specific targets and mechanisms of action.

Conclusion

S-Gboxin is a potent inhibitor of oxidative phosphorylation with significant antitumor activity, particularly against glioblastoma. Its unique mechanism of action and enhanced stability make it a valuable tool in scientific research and a promising candidate for therapeutic development.

生物活性

S-Gboxin is a potent oxidative phosphorylation (OXPHOS) inhibitor, specifically designed as a functional analogue of Gboxin. It has garnered attention for its selective cytotoxicity against glioblastoma (GBM) cells, making it a promising candidate for cancer therapy, particularly in the treatment of aggressive brain tumors. This article delves into the biological activity of this compound, supported by data from various studies, case reports, and experimental findings.

This compound primarily exerts its effects by inhibiting the F0F1 ATP synthase complex V in mitochondria. This inhibition disrupts ATP production, leading to energy depletion in cancer cells that rely heavily on oxidative phosphorylation for growth and survival. The compound's mechanism includes:

- Inhibition of Oxygen Consumption : this compound significantly reduces the oxygen consumption rate (OCR) in GBM cells, indicating its effectiveness in disrupting mitochondrial function .

- Induction of Apoptosis : Treatment with this compound triggers apoptosis in GBM cells, characterized by increased expression of pro-apoptotic markers and decreased cellular proliferation .

- Cell Cycle Arrest : this compound induces cell cycle arrest, particularly in the G1 phase, which precedes apoptosis in treated cells .

In Vitro Efficacy

This compound has demonstrated remarkable potency against various GBM cell lines. The half-maximal inhibitory concentration (IC50) for this compound is reported at approximately 470 nM, showcasing its effectiveness compared to other treatments .

| Cell Line | IC50 (nM) | Response |

|---|---|---|

| U87MG | 150 | High sensitivity |

| X01 | 470 | Moderate sensitivity |

| Primary GBM | 470 | High sensitivity |

In Vivo Efficacy

In preclinical models, this compound has been tested on mouse allografts and patient-derived xenografts:

- Tumor Growth Inhibition : Daily administration of this compound (10 mg/kg) resulted in significant reductions in tumor volume and cellular density compared to vehicle controls .

- Survival Benefits : Mice treated with this compound exhibited enhanced survival rates, highlighting its potential as an effective therapeutic agent against GBM .

Case Studies

A notable case study involved a long-term glioblastoma survivor treated with various therapies, including those targeting metabolic pathways similar to those affected by this compound. The patient exhibited prolonged progression-free survival, underscoring the potential impact of metabolic inhibitors in GBM treatment .

Pharmacokinetics and Delivery Challenges

Despite its potent activity, this compound faces challenges related to pharmacokinetics:

- Blood-Brain Barrier Penetration : Limited penetration through the blood-brain barrier (BBB) has hindered clinical application. Innovative delivery systems are being explored to enhance its bioavailability at tumor sites .

- Nanomedicine Approaches : Recent developments include Gboxin-loaded nanoparticles coated with cancer cell-mitochondria hybrid membranes to improve targeting and release profiles under oxidative stress conditions prevalent in tumors .

特性

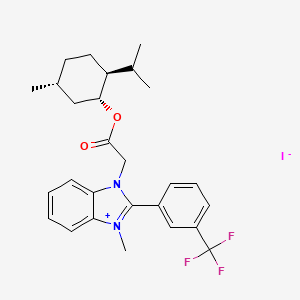

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-[3-methyl-2-[3-(trifluoromethyl)phenyl]benzimidazol-3-ium-1-yl]acetate;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F3N2O2.HI/c1-17(2)21-13-12-18(3)14-24(21)34-25(33)16-32-23-11-6-5-10-22(23)31(4)26(32)19-8-7-9-20(15-19)27(28,29)30;/h5-11,15,17-18,21,24H,12-14,16H2,1-4H3;1H/q+1;/p-1/t18-,21+,24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAJNAWCJSUZDG-DZJKTSMVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CN2C3=CC=CC=C3[N+](=C2C4=CC(=CC=C4)C(F)(F)F)C)C(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CN2C3=CC=CC=C3[N+](=C2C4=CC(=CC=C4)C(F)(F)F)C)C(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101317-21-7 | |

| Record name | 1H-Benzimidazolium, 1-methyl-3-[2-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-2-oxoethyl]-2-[3-(trifluoromethyl)phenyl]-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2101317-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q1: The research article highlights the importance of β-catenin-IRP2-primed iron availability in cancer cells. Could you elaborate on the mechanism by which this pathway contributes to cancer progression?

A1: The research paper you cited [] focuses on the role of β-catenin in regulating iron metabolism in cancer cells and its potential as a therapeutic target. While the study doesn't explicitly investigate a compound called "S-Gboxin," it suggests that disrupting the β-catenin-IRP2 axis could be a promising strategy for cancer treatment.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。